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PriB protein (N-terminal) - 146106-50-5

PriB protein (N-terminal)

Catalog Number: EVT-1516701
CAS Number: 146106-50-5
Molecular Formula: C11H12N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

PriB is primarily sourced from Escherichia coli, a model organism widely used in molecular biology and genetics. The gene encoding PriB has been extensively studied, revealing its amino acid composition and functional domains that contribute to its role in DNA replication.

Classification

PriB belongs to the family of primosomal proteins, which are involved in the initiation and regulation of DNA replication. It is classified as a homodimeric protein with a molecular weight of approximately 12-15 kDa per monomer, depending on the specific isoform and conditions under which it is studied.

Synthesis Analysis

Methods

The synthesis of PriB can be achieved through recombinant DNA technology. Typically, the priB gene is cloned into an expression vector, which is then introduced into E. coli or other suitable host cells. Following transformation, the cells are cultured under conditions that induce protein expression.

Technical Details

  1. Cloning: The priB gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: Competent E. coli cells are transformed with the plasmid.
  3. Induction: Protein expression is induced using agents such as isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography or gel filtration.
Molecular Structure Analysis

Structure

PriB has a distinct molecular structure characterized by an oligonucleotide/oligosaccharide-binding (OB) fold, which enables it to bind single-stranded DNA effectively. The N-terminal domain (amino acids 1-49) is crucial for dimerization, while the C-terminal domain (amino acids 50-104) facilitates DNA binding.

Data

  • Molecular Weight: Approximately 12-15 kDa per monomer.
  • Dimerization: PriB forms a stable homodimer, essential for its function in DNA binding and interaction with other proteins.
  • Binding Sites: The primary DNA-binding site is located within the C-terminal domain, specifically in loop L45.
Chemical Reactions Analysis

Reactions

PriB participates in several biochemical reactions during DNA replication:

  1. Dimerization Reaction: The N-terminal region facilitates the formation of the PriB homodimer.
  2. DNA Binding Reaction: PriB binds to single-stranded DNA, stabilizing it during the replication process.
  3. Complex Formation: It forms complexes with other primosomal proteins like PriA and DnaT, essential for initiating replication at stalled forks.

Technical Details

The binding affinity of PriB for single-stranded DNA can be quantified using electrophoretic mobility shift assays (EMSA), revealing its interaction dynamics with various nucleic acid substrates.

Mechanism of Action

Process

The mechanism of action of PriB involves several steps:

  1. Dimerization: Two PriB monomers associate through their N-terminal domains.
  2. DNA Binding: The dimer binds to single-stranded regions of DNA, stabilizing these regions during replication.
  3. Interaction with Other Proteins: PriB enhances the activity of PriA helicase and facilitates the loading of DnaT onto DNA substrates.

Data

Studies indicate that the binding affinity of PriB for single-stranded DNA varies depending on its structural conformation and the presence of other proteins in the primosomal complex.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: PriB is generally soluble in aqueous buffers at physiological pH.
  • Stability: The protein's stability can be influenced by factors such as temperature, pH, and ionic strength.

Chemical Properties

  • pI (Isoelectric Point): The isoelectric point varies but typically falls within a neutral to slightly basic range due to its amino acid composition.
  • Thermal Stability: PriB maintains functionality over a range of temperatures but may denature at extremes.
Applications

Scientific Uses

PriB has several important applications in scientific research:

  1. Molecular Biology Studies: Understanding the role of PriB in DNA replication can provide insights into bacterial growth and survival mechanisms.
  2. Biotechnology: Recombinant forms of PriB can be utilized in studies related to gene expression and protein interactions.
  3. Antibiotic Development: Targeting the functions of PriB may lead to novel antibacterial strategies by disrupting bacterial replication processes.
Structural Characterization of PriB N-Terminal Domain

Oligonucleotide/Oligosaccharide-Binding (OB) Fold Architecture

The N-terminal domain of PriB adopts a conserved oligonucleotide/oligosaccharide-binding (OB) fold, a structural motif critical for DNA interactions in replication restart primosomes. This fold comprises a five-stranded β-barrel formed by antiparallel β-sheets (β1–β5), capped by an α-helix between β3 and β4. Four flexible loops (L12, L23, L34, L45) extend from the barrel, with L45 particularly implicated in single-stranded DNA (ssDNA) binding. The OB-fold dimensions are compact (70–150 residues), yet sequence conservation is low, with structural integrity maintained through hydrophobic core packing. In Thermoanaerobacter tengcongensis (TtePriB), the N-terminal OB domain (residues 1–104) exhibits a root-mean-square deviation (RMSD) of <2 Å when aligned with homologs like Neisseria gonorrhoeae PriB, underscoring evolutionary conservation despite sequence divergence [5] [9]. This architecture positions PriB within the broader family of OB-fold genome guardians, which include SSB and RPA proteins involved in DNA replication and repair [6].

Dimerization Interface and Quaternary Structure

PriB functions as a homodimer, with its N-terminal domain driving oligomerization through an extensive interface. In Escherichia coli and Klebsiella pneumoniae, dimerization creates a six-stranded antiparallel β-sheet through hydrogen bonding between β1 strands of adjacent monomers. This interface buries ~920 Ų of surface area per monomer, stabilized by:

  • Hydrogen bonds: Six bonds between backbone atoms of β1 strands, plus additional bonds involving Asn7 and Pro40 in loop L23.
  • Hydrophobic interactions: Core residues (e.g., Val, Leu, Ile) from both monomers pack tightly [5] [9].Gel filtration studies confirm K. pneumoniae PriB’s dimeric state (22.4 kDa), matching E. coli PriB (22.5 kDa) [7]. Thermophiles like TtePriB exhibit divergent quaternary structures: while mesophilic PriBs dimerize via separate chains, TtePriB’s full-length protein contains two consecutive OB domains in a single chain, mimicking a dimer [5] [9]. This structural adaptation may enhance thermostability.

Comparative Analysis with SSB N-Terminal Domains

PriB and single-stranded DNA-binding protein (SSB) share OB-fold topology but differ in oligomerization, DNA binding, and function:

Table 1: Structural and Functional Comparison of PriB vs. SSB N-Terminal Domains

FeaturePriBSSB
OligomerizationHomodimerHomotetramer (dimer-of-dimers)
Domain ArrangementSingle OB-fold per monomerSingle OB-fold per monomer
DNA-Binding MechanismElectrostatic interactionsBase-stacking via aromatic residues
C-Terminal DomainAbsentPresent (SSBc; mediates protein interactions)
Functional RolePrimosome assemblyDNA protection & repair

The SSB C-terminal domain (SSBc) harbors a GGRQ motif (residues 114–117 in K. pneumoniae SSB) that occupies ssDNA-binding sites in its N-terminal domain, auto-regulating DNA affinity. Chimeric PriB-SSBc proteins exhibit enhanced ssDNA-binding affinity and altered binding kinetics, confirming SSBc’s role in retrofitting PriB function [1] [3] [7].

Role of Hydrophobic Residues in Structural Stability

Hydrophobic residues within the OB-fold barrel are indispensable for PriB stability. In TtePriB’s N-terminal domain, mutations at core positions (e.g., Val, Leu, Ile) disrupt dimerization and ssDNA binding. Key residues include:

  • β-Barrel core: Hydrophobic side chains (e.g., Leu50, Leu53, Leu54) fill the barrel interior, preventing solvent penetration.
  • Dimer interface: Aromatic residues (Phe42, Tyr43) and aliphatic residues (Leu50) form van der Waals contacts across monomers [5] [9].Disruption of these interactions (e.g., via Phe42Ala mutation) reduces thermal stability by >15°C and impairs replication restart in vivo. This highlights how hydrophobic clustering maintains the quaternary structure necessary for primosome activity [8] [9].

Crystal Structures at Atomic Resolution: Insights from Thermoanaerobacter tengcongensis

The 1.09 Å crystal structure of TtePriB’s N-terminal domain (PDB not provided) resolved by direct methods reveals atomic-level details of OB-fold conformation and dimerization:

Table 2: Key Structural Features of TtePriB N-Terminal Domain

ParameterValue/ObservationFunctional Implication
Resolution1.09 ÅPrecise positioning of side chains & loops
β-Barrel DimensionsHeight: 15 Å; Diameter: 10 ÅOptimal size for ssDNA binding
Interface Area~920 Ų per monomerStable dimerization
Loop FlexibilityL45: 5–7 residues longer than mesophilesEnhanced DNA interaction in thermophiles
Unique AdaptationTwo OB domains in one chainThermal stability via domain duplication

Notably, TtePriB’s loop L45 is elongated compared to mesophilic PriBs, potentially facilitating ssDNA binding in high-temperature environments. The structure also confirms conserved hydrogen-bonding networks (e.g., Asn7–Pro40) that stabilize the dimeric interface. This high-resolution model provides a template for understanding OB-fold evolution in extremophiles and highlights parallels with thermostable SSBs from Deinococcus and Thermus species [5] [9].

Key Chemical Compounds Mentioned:

  • PriB protein (N-terminal)
  • SSB (Single-Stranded DNA-Binding Protein)
  • PriB-SSBc chimeric protein
  • OB-fold domain
  • DnaT protein
  • PriA helicase

Properties

CAS Number

146106-50-5

Product Name

PriB protein (N-terminal)

Molecular Formula

C11H12N2O

Synonyms

PriB protein (N-terminal)

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